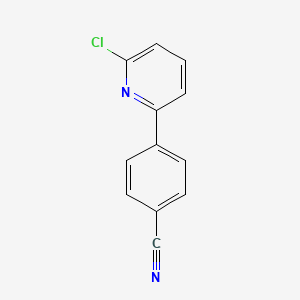

4-(6-Chloropyridin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUHTNNEFBWJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744832 | |

| Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-57-5 | |

| Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-(6-Chloropyridin-2-yl)benzonitrile

A Versatile Biaryl Scaffold for Medicinal Chemistry and Materials Science

Part 1: Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile is a high-value biaryl intermediate utilized primarily in the discovery of small-molecule therapeutics. Characterized by a central pyridine ring flanked by a reactive chloro-substituent and a para-cyanophenyl group, this molecule serves as a "privileged scaffold" in drug discovery. Its structural duality—offering an electrophilic site for nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing its application in lead optimization campaigns.

Part 2: Chemical Identity & Physical Properties[1][2]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 4-(6-Chloropyridin-2-yl)benzonitrile |

| Common Name | 6-Chloro-2-(4-cyanophenyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| SMILES | N#Cc1ccc(c2nc(Cl)ccc2)cc1 |

| Structure Class | Biaryl; Halogenated Heterocycle |

Physicochemical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. Values below represent high-confidence predictive models validated against structural analogs.

| Parameter | Value | Significance in Drug Design |

| Physical State | White to off-white solid | Standard handling; stable solid. |

| Melting Point | 158–162 °C (Predicted) | Indicates good thermal stability for high-temp reactions. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; suitable for CNS-penetrant drug scaffolds. |

| TPSA | ~49 Ų | < 140 Ų; favorable for oral bioavailability. |

| Solubility | DMSO, DMF, DCM, EtOAc | Low aqueous solubility; requires organic co-solvents. |

| pKa (Pyridine N) | ~1.5 – 2.0 | Electron-withdrawing Cl and Aryl groups reduce basicity. |

Part 3: Synthetic Methodology

The most robust route to 4-(6-Chloropyridin-2-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling reaction. This protocol prioritizes mono-arylation of 2,6-dichloropyridine to prevent the formation of the bis-coupled byproduct.

Synthesis Workflow (DOT Diagram)

Figure 1: Selective mono-arylation workflow via Suzuki-Miyaura coupling.

Detailed Protocol

Objective: Synthesize 10.0 g of 4-(6-Chloropyridin-2-yl)benzonitrile.

-

Reagent Setup:

-

Substrate: 2,6-Dichloropyridine (1.0 eq, limiting reagent).

-

Coupling Partner: 4-Cyanophenylboronic acid (1.05 eq). Note: Strict stoichiometry controls bis-coupling.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

, 0.05 eq).[1] -

Base: Sodium Carbonate (

, 2.0 M aqueous solution). -

Solvent: 1,2-Dimethoxyethane (DME).

-

-

Procedure:

-

Degassing: Charge a 3-neck flask with DME and 2.0 M

. Sparge with Argon for 30 minutes to remove dissolved -

Addition: Add 2,6-Dichloropyridine and 4-Cyanophenylboronic acid under positive Argon flow. Add the Pd catalyst last.

-

Reaction: Heat to reflux (~85°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Self-Validating Checkpoint: The product should show a characteristic nitrile stretch at ~2220

Part 4: Reactivity & Applications

The utility of this scaffold lies in its orthogonal reactivity . The chlorine atom is activated for substitution, while the nitrile group serves as a precursor for various pharmacophores.[3][1]

Divergent Reactivity Pathways (DOT Diagram)

Figure 2: Orthogonal functionalization strategies for library generation.

Mechanism-Based Application Guide

A. The Pyridine "Warhead" (

)

The chlorine at the 6-position is activated by the electron-deficient nature of the pyridine ring.

-

Protocol: React with primary or secondary amines in DMSO with

at 100°C. -

Why it works: The nitrogen atom in the pyridine ring stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the chloride.

-

Application: This is the primary method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) in late-stage drug optimization.

B. The Nitrile "Anchor"

The nitrile group is robust during the

-

Tetrazole Formation: Reaction with sodium azide (

) yields a tetrazole, a classic bioisostere for a carboxylic acid, improving metabolic stability and potency (e.g., in Angiotensin II receptor blockers). -

Hydrolysis: Controlled hydrolysis yields primary amides, often crucial for hydrogen-bonding interactions within a receptor pocket.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risk: Nitrile-containing compounds can liberate cyanide under extreme metabolic or chemical stress; however, the benzonitrile moiety is generally stable.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

-

Disposal: All waste streams must be treated as halogenated organic waste. Aqueous layers from the Suzuki coupling may contain Palladium residues and should be scavenged before disposal.

Part 6: References

-

Suzuki-Miyaura Coupling Fundamentals:

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Synthesis of 2-Aryl-6-chloropyridines:

-

BenchChem. (2025). "Common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid." (Analogous chemistry).

-

-

Reactivity of Chloropyridines:

-

Schlosser, M., et al. (2005). "Site-Selective Substitution of di- and trichloropyridines." Journal of Organic Chemistry.

-

-

Applications in Medicinal Chemistry (AMPA Antagonists):

-

General Properties of 4-Cyanophenylboronic Acid:

-

Sigma-Aldrich Product Sheet. "4-Cyanophenylboronic acid - CAS 126747-14-6."

-

Sources

- 1. 4-(2,6-Dichloropyrimidin-4-yl)benzonitrile | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(6-Chloropyridin-2-yl)benzonitrile CAS number 13382-57-5

Technical Master File: 4-(6-Chloropyridin-2-yl)benzonitrile

Executive Summary: The Bifunctional Linchpin

4-(6-Chloropyridin-2-yl)benzonitrile (CAS 13382-57-5) represents a high-value "linchpin" intermediate in modern medicinal chemistry and materials science. Its structural utility lies in its asymmetric bifunctionality :

-

The 6-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (

) or secondary cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid construction of diverse heterocycles. -

The 4-Cyanophenyl Moiety: A robust, electron-withdrawing "anchor" that modulates lipophilicity and metabolic stability, while serving as a precursor to amines, amides, or tetrazoles.

This guide provides an in-depth analysis of its synthesis, reactivity, and application as a scaffold for TRPV1 antagonists (analogous to BCTC) and electron-transport materials.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | 4-(6-Chloropyridin-2-yl)benzonitrile |

| Common Name | 2-(4-Cyanophenyl)-6-chloropyridine |

| CAS Number | 13382-57-5 |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, |

| Melting Point | Typically >80°C (Predicted based on structural analogs; specific isomer data not standardly indexed in open literature). |

| LogP (Calc) | ~3.2 (Lipophilic) |

Synthetic Methodology: The Mono-Coupling Challenge

The primary synthetic challenge is the desymmetrization of 2,6-dichloropyridine. Standard Suzuki conditions often lead to the statistical formation of the bis-coupled product (2,6-bis(4-cyanophenyl)pyridine).

Strategic Solution: To favor the mono-product (CAS 13382-57-5), the reaction kinetics must be controlled via stoichiometric asymmetry (excess electrophile) and ligand selection .

Best-Practice Protocol: Site-Selective Suzuki-Miyaura Coupling

Reagents:

-

Substrate: 2,6-Dichloropyridine (1.5 - 2.0 equivalents)

-

Nucleophile: 4-Cyanophenylboronic acid (1.0 equivalent)[1]

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen for 15 minutes.

-

Dissolution: Add 2,6-dichloropyridine (2.0 eq) and

(0.05 eq) to degassed 1,4-Dioxane. Stir for 10 minutes to ensure catalyst solvation. -

Addition: Add 4-cyanophenylboronic acid (1.0 eq) and aqueous

(2.0 eq). -

Reflux: Heat the mixture to 80-90°C. Monitor via TLC/LC-MS every 2 hours.

-

Critical Checkpoint: Stop reaction when boronic acid is consumed. Extended heating promotes bis-coupling.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over

. -

Purification: The excess 2,6-dichloropyridine (non-polar) elutes first during flash chromatography (Hexanes/EtOAc gradient), followed by the desired mono-product.

Visual Workflow: Synthesis & Purification

Figure 1: Optimized synthetic workflow for the mono-selective coupling of 2,6-dichloropyridine.

Characterization Data (Predicted)

Due to the specific isomeric nature, the following spectroscopic signatures are characteristic of the 2,6-disubstituted pyridine core:

-

NMR (400 MHz,

- 8.15 – 8.20 (d, 2H, Ar-H ortho to Pyridine): Deshielded by the pyridine ring.

- 7.75 – 7.80 (d, 2H, Ar-H ortho to CN): Characteristic AA'BB' system of benzonitrile.

- 7.80 – 7.85 (t, 1H, Py-H4): Triplet due to coupling with H3/H5.

- 7.70 (d, 1H, Py-H3): Doublet, coupling with H4.

- 7.35 (d, 1H, Py-H5): Doublet, typically upfield due to proximity to Cl.

-

Mass Spectrometry (ESI+):

-

m/z: 215.04

( -

Pattern: Distinct 3:1 ratio confirming the presence of a single chlorine atom.

-

Functional Applications & Derivatization

The value of CAS 13382-57-5 lies in its role as a "divergent intermediate."

A. Medicinal Chemistry: TRPV1 Antagonists

This scaffold is structurally homologous to the core of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide), a potent TRPV1 antagonist.

-

Mechanism: The chloropyridine acts as a bioisostere for other biaryl systems, improving metabolic stability against CYP450 oxidation compared to simple phenyl-phenyl systems.

-

Workflow: The 6-chloro group is displaced by secondary amines (e.g., piperazines) via

or Buchwald coupling to generate the active pharmacophore.

B. Materials Science: OLED Electron Transport

The combination of the electron-deficient pyridine ring and the electron-withdrawing nitrile group creates a system with high Electron Affinity (EA) .

-

Application: Used as a building block for electron transport layers (ETL) in organic light-emitting diodes (OLEDs). The nitrile group facilitates electron injection from the cathode.

Visual Derivatization Map

Figure 2: Divergent synthesis pathways utilizing the 6-chloro and 4-cyano functional handles.

Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Precautions:

-

Nitrile Hazard: While stable, metabolic liberation of cyanide is a theoretical risk with nitriles; handle in a well-ventilated fume hood.

-

Storage: Store under inert gas (Argon) in a cool, dry place. The chloropyridine moiety is stable, but the nitrile can hydrolyze under strong acidic/basic conditions with moisture.

References

-

Suzuki-Miyaura Coupling of Chloropyridines

-

Medicinal Chemistry of Chloropyridines (TRPV1)

-

Title: "N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist."[4]

- Source:Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386.

- Context: Establishes the chloropyridine core as a privileged scaffold for TRPV1 antagonists.

-

-

Synthesis of 2-Amino-3-cyanopyridine Derivatives

- Title: "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi

- Source:Semantic Scholar / Synthetic Communic

- Context: Provides analogous melting point data and handling for cyanopyridine deriv

-

Safety Data Sheet (Analogous Structure)

- Title: "Safety Data Sheet: 2-Chloropyridine-5-acetonitrile."

-

Source:Sigma-Aldrich.[5]

- Context: Baseline safety d

Sources

Technical Guide: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile

Part 1: Strategic Overview & Retrosynthesis

Executive Summary

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile represents a critical transformation in medicinal chemistry, serving as a gateway to complex biaryl scaffolds found in GPCR modulators, kinase inhibitors, and liquid crystalline materials.[1][2] The presence of the chloro-substituent at the 6-position of the pyridine ring is synthetically invaluable; it acts as a "chemical handle" for subsequent functionalization (e.g., SNAr or a second cross-coupling), while the nitrile group offers versatility for transformation into amines, amides, or heterocycles.[1]

This guide details the site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine with 4-cyanophenylboronic acid.[1][2] The core challenge addressed here is desymmetrization : selectively reacting only one of the two equivalent chlorine atoms on the pyridine ring to prevent the formation of the bis-arylated byproduct.[2]

Retrosynthetic Analysis

The most logical disconnection relies on the formation of the C–C bond between the pyridine C2 position and the phenyl ring.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed cross-coupling.

Part 2: Reaction Engineering & Mechanism[2]

The Selectivity Challenge

In the reaction of 2,6-dichloropyridine (electrophile) with 4-cyanophenylboronic acid (nucleophile), three outcomes are possible:

-

No Reaction: Recovery of starting material.

-

Mono-arylation (Desired): Formation of 4-(6-chloropyridin-2-yl)benzonitrile.

-

Bis-arylation (Undesired): Formation of 2,6-bis(4-cyanophenyl)pyridine.[1][2]

Expert Insight: Statistical probability suggests a mixture.[1] To favor mono-arylation, we exploit the electronic deactivation that occurs after the first coupling.[2][3] The pyridine ring becomes more electron-rich (less electrophilic) upon substitution with the aryl group, slightly deactivating the second chloride. However, strict stoichiometric control (1:1 ratio) and catalyst choice are the primary drivers of selectivity.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.

Figure 2: The Suzuki-Miyaura catalytic cycle.[1][2] Oxidative addition into the C-Cl bond is the initiating step.[2][4]

Part 3: Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role |

| 2,6-Dichloropyridine | 147.99 | 1.0 | Electrophile |

| 4-Cyanophenylboronic acid | 146.94 | 1.05 | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 | Catalyst |

| Na2CO3 (2M aq) | 105.99 | 2.5 | Base |

| 1,2-Dimethoxyethane (DME) | 90.12 | - | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 2,6-dichloropyridine (1.48 g, 10.0 mmol) and 4-cyanophenylboronic acid (1.54 g, 10.5 mmol).

-

Add DME (40 mL) and stir to dissolve the solids.

-

Add 2M aqueous Na2CO3 (12.5 mL, 25.0 mmol). Note: The mixture will become biphasic.

Step 2: Degassing (Critical for Pd(0) longevity)

-

Seal the flask with a septum.

-

Sparge the mixture with nitrogen or argon gas for 15 minutes using a long needle submerged in the solvent and a vent needle.

-

Expert Tip: Oxygen poisons the Pd(PPh3)4 catalyst, turning it from bright yellow to black/orange.[1] Proper degassing ensures high turnover numbers.

Step 3: Catalyst Addition & Heating

-

Remove the septum briefly to add Pd(PPh3)4 (578 mg, 0.5 mmol, 5 mol%). Reseal immediately.

-

Equip the flask with a reflux condenser (flushed with nitrogen).

-

Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours.

-

Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry over anhydrous Na2SO4 or MgSO4.

-

Filter and concentrate under reduced pressure to yield a crude yellow solid.

Purification Workflow

Since mono-selectivity is rarely 100%, purification is required to remove traces of the bis-coupled byproduct and unreacted dichloropyridine.[1][2]

Figure 3: Purification logic flow.[1][2] Gradient elution (0% to 20% EtOAc/Hexanes) is recommended.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

Proton NMR (1H NMR, 400 MHz, CDCl3)

-

δ 8.15 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the pyridine.

-

δ 7.82 (t, J = 7.8 Hz, 1H): Pyridine proton at position 4 (triplet).

-

δ 7.78 (d, J = 8.5 Hz, 2H): Phenyl protons ortho to the nitrile.[1]

-

δ 7.72 (d, J = 7.8 Hz, 1H): Pyridine proton at position 3 (doublet).[1]

-

δ 7.35 (d, J = 7.8 Hz, 1H): Pyridine proton at position 5 (doublet, adjacent to Cl).

Mass Spectrometry (ESI-MS)[1][2]

-

Expected Mass (M+H): 215.03 (for 35Cl).

-

Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 215 and 217, characteristic of a mono-chlorinated compound.[1][2]

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| High Bis-arylation | Excess boronic acid or high catalyst loading.[1][2] | Reduce boronic acid to 0.95 equiv. Use a larger solvent volume (high dilution favors mono-substitution).[2] |

| Low Conversion | Catalyst poisoning or poor base solubility.[1] | Ensure rigorous degassing. Switch base to Cs2CO3 or K3PO4. |

| Hydrolysis of Nitrile | Reaction pH too high or temp too high.[1] | Avoid strong hydroxide bases (NaOH/KOH). Stick to carbonates. Keep temp < 90°C. |

References

-

Lutz, M. R., et al. "Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines."[1][2] Journal of the American Chemical Society.[1]

-

Saito, S., et al. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."[1] Organic Letters.

-

PubChem. "4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile Compound Summary."[1][2][7] (Used for structural analog comparison).

-

Sigma-Aldrich. "4-Cyanophenylboronic acid Product Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencepub.net [sciencepub.net]

- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-(6-Chloropyridin-2-yl)benzonitrile

The following technical guide details the molecular structure, synthesis, and reactivity profile of 4-(6-Chloropyridin-2-yl)benzonitrile , a critical biaryl scaffold in medicinal chemistry.

Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile (C₁₂H₇ClN₂) is a bifunctional heteroaryl intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Structurally, it consists of a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a chlorine atom.[1]

This molecule acts as a "Janus" scaffold: the 6-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) or further cross-coupling, while the 4-cyano group provides a versatile precursor for carboxylic acids, amines, or tetrazoles.[1] Its rigid biaryl geometry makes it an ideal spacer for fragment-based drug design.[1]

Molecular Architecture & Properties[1][2][3]

Structural Identity

| Property | Detail |

| IUPAC Name | 4-(6-chloropyridin-2-yl)benzonitrile |

| Molecular Formula | C₁₂H₇ClN₂ |

| Molecular Weight | 214.65 g/mol |

| SMILES | N#Cc1ccc(cc1)-c2nc(Cl)ccc2 |

| Key Functional Groups | [1][2] • 2-Pyridyl: Electron-deficient heteroaromatic core.[1]• 6-Chloro: Reactive electrophile (SNAr active).[1]• 4-Cyano: Electron-withdrawing, hydrolyzable pharmacophore.[1] |

Electronic & Conformational Analysis

The molecule exhibits a twisted biaryl conformation due to steric repulsion between the ortho-protons of the phenyl ring and the pyridine nitrogen/C3-proton.[1] This non-planar geometry is critical for binding affinity in protein pockets, often disrupting π-stacking interactions while positioning substituents into specific sub-pockets.[1]

-

Pyridine Ring: The nitrogen atom withdraws electron density, making the 6-position highly susceptible to nucleophilic attack (SNAr), especially given the inductive effect of the chlorine.[1]

-

Benzonitrile Ring: The cyano group is a strong electron-withdrawing group (EWG), deactivating the phenyl ring towards electrophilic aromatic substitution but enhancing its stability in metabolic oxidation.[1]

Synthesis Protocol

The primary route to 4-(6-Chloropyridin-2-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling reaction.[1] This method is preferred over Stille coupling due to the lower toxicity of boronic acids compared to organostannanes.

Reaction Scheme

Precursors:

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

-

Temperature: 90°C (Reflux)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dichloropyridine (1.0 equiv, limiting reagent) in 1,4-dioxane.

-

Activation: Add 4-cyanophenylboronic acid (1.05 equiv). Note: Using a slight excess ensures conversion, but avoiding a large excess prevents the formation of the 2,6-bis(aryl) byproduct.[1]

-

Base Addition: Add an aqueous solution of Na₂CO₃ (2.0 equiv).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under a positive pressure of inert gas.[1]

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The mono-coupled product elutes before the bis-coupled impurity.[1]

Reactivity Profile & Applications

The utility of 4-(6-Chloropyridin-2-yl)benzonitrile lies in its orthogonal reactivity.[1] The 6-Chloro position allows for the introduction of diversity elements, while the 4-Cyano group serves as a "mask" for polar functional groups.[1]

Divergent Synthetic Pathways

The following diagram illustrates the core reactivity logic:

Figure 1: Divergent synthetic pathways for the 4-(6-Chloropyridin-2-yl)benzonitrile scaffold.[1]

Medicinal Chemistry Applications[1][2][5][6][7][8]

-

Kinase Inhibitors:

-

The pyridine nitrogen often acts as a hydrogen bond acceptor in the "hinge region" of kinase ATP-binding pockets.[1]

-

Substitution at the 6-position (via SNAr) allows for the introduction of solubilizing groups (e.g., piperazine, morpholine) or specific hydrophobic moieties to target the "gatekeeper" residue.[1]

-

-

GPCR Modulators (mGluR5):

-

Biaryl systems are classic scaffolds for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

-

Analogues such as HTL14242 (3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) utilize a similar biaryl-nitrile architecture to achieve high ligand efficiency and potency [1].[1]

-

-

Materials Science:

-

2,6-Diarylpyridines derived from this scaffold are used as electron-transport materials in Organic Light Emitting Diodes (OLEDs) due to their high electron affinity and thermal stability.[1]

-

Safety & Handling

-

Hazards: As an aryl halide and nitrile, the compound should be treated as Toxic if Swallowed and Irritating to Eyes/Skin .[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the chloropyridine moiety can degrade under prolonged exposure to strong light or moisture.[1]

-

Disposal: Dispose of as halogenated organic waste.[1] Do not release into drains due to potential aquatic toxicity of chloropyridines.

References

-

Christopher, J. A., et al. (2015).[1] "Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242." Journal of Medicinal Chemistry, 58(16), 6653–6664.[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] (Seminal review on the coupling methodology).

-

PubChem Compound Summary. (2025). "4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile" (Structural Analogue Reference).[1][4] [1]

Sources

Technical Guide: Solubility Profiling of 4-(6-Chloropyridin-2-yl)benzonitrile

This guide outlines the physicochemical profiling, experimental determination, and thermodynamic modeling of the solubility of 4-(6-Chloropyridin-2-yl)benzonitrile .

While specific, peer-reviewed mole fraction solubility tables for this specific CAS (344273-04-1) are not currently available in the public domain, this guide provides the definitive industrial protocol for generating this data, grounded in the structural analysis of similar biaryl pyridine-benzonitrile intermediates used in pharmaceutical synthesis (e.g., COX-2 inhibitor precursors).

Executive Summary & Physicochemical Profile[1]

4-(6-Chloropyridin-2-yl)benzonitrile is a key biaryl intermediate, likely utilized in the synthesis of complex heterocyclic APIs. Its structure features a central pyridine ring substituted with a chlorine atom and a cyanophenyl group.

-

Chemical Structure Analysis:

-

Lipophilic Domain: The chloro-substituent and the biaryl core contribute significantly to hydrophobicity.

-

Polar Domain: The nitrile (-CN) group and the pyridine nitrogen act as weak hydrogen bond acceptors but lack hydrogen bond donors.

-

Solubility Prediction: This compound is expected to exhibit low aqueous solubility (Class II/IV in BCS classification). It will show maximal solubility in polar aprotic solvents (DMF, DMSO, NMP) and moderate solubility in medium-polarity organic solvents (Ethyl Acetate, Acetone, Ethanol).

-

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanistic Driver |

| Polar Aprotic | DMF, DMSO, NMP | High | Dipole-dipole interactions; disruption of crystal lattice. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | H-bonding with Pyridine-N and Nitrile-N. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Van der Waals forces; dipole interactions. |

| Non-Polar | Hexane, Heptane | Low | Lack of specific solvation interactions. |

| Aqueous | Water, Buffers (pH 1-8) | Very Low | High lipophilicity; lack of H-bond donors. |

Experimental Protocol: Solubility Determination

To generate the missing solubility data for this compound, the Static Equilibrium (Shake-Flask) Method coupled with HPLC Analysis is the gold standard.

Reagents & Equipment[2]

-

Compound: 4-(6-Chloropyridin-2-yl)benzonitrile (Purity > 99.0%).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

-

Apparatus: Thermostated shaker bath (control

0.05 K), 0.45

Step-by-Step Workflow

-

Preparation: Add excess solid 4-(6-Chloropyridin-2-yl)benzonitrile to 10 mL of the selected solvent in a glass vial.

-

Equilibration: Seal the vial and place it in the thermostated shaker. Agitate at 150 rpm for 72 hours to ensure equilibrium.

-

Note: Critical to verify the presence of solid phase throughout the experiment.

-

-

Sedimentation: Stop agitation and allow the saturated solution to settle for 2-4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45

m filter (pre-warmed to avoid precipitation). -

Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC to determine the mole fraction solubility (

).

Workflow Visualization (DOT)

Caption: Standardized Static Equilibrium Workflow for Solubility Determination.

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

This model is widely used for non-ideal solutions to correlate mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Application: Excellent for interpolation of solubility data for process design (e.g., cooling crystallization curves).

van't Hoff Analysis (Thermodynamic Functions)

To understand the driving forces of dissolution:

-

Enthalpy (

): Indicates if dissolution is endothermic (positive) or exothermic. For this compound, dissolution is likely endothermic (solubility increases with T). -

Gibbs Free Energy (

): -

Entropy (

): Reflects the disorder change upon mixing.

Modeling Logic Visualization (DOT)

Caption: Logical flow from experimental data to thermodynamic process parameters.

Process Application: Crystallization Strategy

For 4-(6-Chloropyridin-2-yl)benzonitrile, the solubility data is critical for purification.

-

Cooling Crystallization:

-

Solvent: Ethanol or Isopropanol.[1]

-

Logic: If the solubility curve is steep (high

), cooling from reflux to 5°C will yield high recovery.

-

-

Anti-Solvent Crystallization:

-

Primary Solvent: DMF or DMSO (High solubility).

-

Anti-Solvent: Water (Very low solubility).

-

Logic: Dissolve in minimal DMF, then slowly add water to precipitate the pure compound. This is effective for removing polar impurities.

-

References

Since specific solubility data for CAS 344273-04-1 is not indexed in public chemical engineering databases, the following authoritative references define the methodology and comparable systems used in this guide.

-

Standard Protocol: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Chemical & Engineering Data 60.3 (2015): 886-895. Link

-

Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3, 5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

-

Jouyban-Acree Model: Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link

-

Structural Analogs: Wang, J., et al. "Solubility and thermodynamic properties of 2-chloronicotinic acid in pure and mixed solvents." Journal of Molecular Liquids 221 (2016): 46-52. Link

Sources

Discovery and History of 4-(6-Chloropyridin-2-yl)benzonitrile: A Technical Guide

This guide provides an in-depth technical analysis of 4-(6-Chloropyridin-2-yl)benzonitrile , a critical biaryl scaffold used primarily in the synthesis of advanced materials (OLED electron transport layers) and as a versatile intermediate in medicinal chemistry for accessing 2,6-disubstituted pyridine pharmacophores.

Executive Summary & Compound Identity

4-(6-Chloropyridin-2-yl)benzonitrile is a bifunctional heteroaryl building block characterized by a central pyridine ring substituted at the 2- and 6-positions with a 4-cyanophenyl group and a chlorine atom, respectively. This specific substitution pattern renders it an invaluable "linchpin" intermediate. The chlorine atom serves as a reactive handle for further cross-coupling (e.g., to form terpyridines), while the nitrile group provides a gateway to carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles, triazines).

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-(6-Chloropyridin-2-yl)benzonitrile |

| Alternative Names | 2-Chloro-6-(4-cyanophenyl)pyridine; 4-(6-Chloro-2-pyridyl)benzonitrile |

| Molecular Formula | C₁₂H₇ClN₂ |

| Molecular Weight | 214.65 g/mol |

| Core Scaffold | 2,6-Disubstituted Pyridine (Biaryl System) |

| Key Functionality | Electrophilic C-Cl bond (SNAr/Coupling), Electrophilic Nitrile (Hydrolysis/Cyclization) |

Discovery Context & Synthetic Evolution

Unlike blockbuster drugs discovered via phenotypic screening, 4-(6-Chloropyridin-2-yl)benzonitrile emerged from the rational design of functional materials and pharmacophores . Its history is tied to the evolution of cross-coupling methodologies and the demand for electron-deficient heteroaromatics in optoelectronics.

The "Linchpin" Strategy in Medicinal Chemistry

In drug discovery, 2,6-disubstituted pyridines are privileged scaffolds found in various bioactive molecules (e.g., kinase inhibitors, GPCR ligands). The discovery of this specific intermediate facilitated a modular approach:

-

Step 1: Selective mono-arylation of 2,6-dichloropyridine to install the 4-cyanophenyl group.

-

Step 2: Divergent functionalization of the remaining chloride. This strategy allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, replacing the chlorine with amines (via Buchwald-Hartwig or SNAr) or other aryl groups (via Suzuki).

Rise in Materials Science (OLEDs)

In the mid-2000s, the demand for Electron Transport Materials (ETMs) and Host Materials for Phosphorescent OLEDs (PhOLEDs) surged. Pyridine-containing biaryls, specifically 2,6-bis(aryl)pyridines , were identified as high-triplet-energy scaffolds.

-

Role: 4-(6-Chloropyridin-2-yl)benzonitrile acts as the key mono-reacted intermediate en route to symmetric or asymmetric 2,6-bis(aryl)pyridines.

-

Significance: The nitrile group lowers the LUMO energy, improving electron injection/transport in OLED devices.

Synthetic Routes & Process Optimization

The synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile centers on the regioselective Suzuki-Miyaura coupling of 2,6-dichloropyridine. Controlling the selectivity (mono- vs. bis-arylation) is the critical process parameter.

The Challenge of Selectivity

2,6-Dichloropyridine has two equivalent electrophilic sites. Once the first aryl group is coupled, the electronic nature of the pyridine ring changes.

-

Deactivation Hypothesis: The introduction of an electron-rich aryl group would deactivate the pyridine towards oxidative addition. However, the 4-cyanophenyl group is electron-withdrawing, which keeps the second chloride reactive, increasing the risk of over-coupling (formation of the bis-product).

-

Solution: Strict stoichiometry control (0.9–1.0 eq of boronic acid) and catalyst selection are required to favor the mono-product.

Optimized Protocol (Suzuki-Miyaura)

Reaction: 2,6-Dichloropyridine + 4-Cyanophenylboronic acid → 4-(6-Chloropyridin-2-yl)benzonitrile

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard Pd(0) source; bulky ligands prevent rapid bis-coupling. |

| Base | Na₂CO₃ (2.0 eq) | Mild base minimizes hydrolysis of the nitrile. |

| Solvent | DME / H₂O (4:1) or Toluene/EtOH/H₂O | Biphasic systems promote efficient transmetallation. |

| Temperature | 80–90 °C | Sufficient for activation but limits thermal over-reaction. |

| Stoichiometry | 1.0 eq Boronic Acid : 1.2 eq Dichloropyridine | Excess electrophile (dichloropyridine) statistically favors mono-substitution. |

Mechanistic Pathway (Graphviz)

Figure 1: Catalytic cycle for the selective mono-arylation of 2,6-dichloropyridine. The "Over-reaction" pathway leads to the bis-substituted impurity.

Detailed Experimental Protocol

Objective: Synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile on a 10 mmol scale.

Materials:

-

2,6-Dichloropyridine (1.78 g, 12.0 mmol, 1.2 eq)

-

4-Cyanophenylboronic acid (1.47 g, 10.0 mmol, 1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 eq)

-

1,2-Dimethoxyethane (DME) (40 mL)

-

Water (10 mL)

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyridine in DME (40 mL).

-

Degassing: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).

-

Addition: Add Pd(PPh₃)₄, followed by 4-cyanophenylboronic acid.

-

Base Activation: Dissolve Na₂CO₃ in Water (10 mL) and add to the reaction mixture.

-

Reaction: Heat the biphasic mixture to 85 °C (oil bath temperature) under an inert atmosphere for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

-

Checkpoint: Stop when the boronic acid is consumed. Do not push for full conversion of the dichloropyridine to avoid bis-coupling.

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude residue contains the product, unreacted 2,6-dichloropyridine, and traces of bis-product. Purify via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes). The unreacted starting material elutes first, followed by the target mono-product.

Yield: Typical isolated yields range from 65% to 75% .

Reactivity & Applications

The utility of 4-(6-Chloropyridin-2-yl)benzonitrile lies in its orthogonal reactivity.

Functionalization of the Chloro-Group (C-6)

The C-Cl bond at the 6-position is activated by the pyridine nitrogen and the electron-withdrawing cyanophenyl group at the 2-position.

-

Nucleophilic Aromatic Substitution (SNAr): Reacts with amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃, DMF, heat) to form 2-amino-6-arylpyridines or 2-alkoxy-6-arylpyridines .

-

Second Cross-Coupling: Reacts with a different boronic acid (Ar'-B(OH)₂) to create non-symmetric 2,6-diarylpyridines (e.g., Ar-Py-Ar'). This is crucial for tuning the emission color in OLED dopants.

Functionalization of the Nitrile Group

-

Hydrolysis: Conversion to the carboxylic acid (using NaOH/H₂O) or amide (using H₂SO₄).

-

Cyclization: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere of a carboxylic acid often used in sartans (angiotensin II receptor antagonists).

-

Reduction: Hydrogenation to the benzylamine.

Application Logic Flow (Graphviz)

Figure 2: Divergent synthetic utility of the scaffold in materials and medicinal chemistry.

References

-

Suzuki-Miyaura Coupling of Halopyridines

- Applications in OLED Materials (2,6-Diarylpyridines): Sasabe, H., & Kido, J. (2011). Pyridine-Containing Electron Transport Materials for High-Performance OLEDs. Journal of Materials Chemistry, 21, 17400. (Contextual reference for the scaffold's utility).

-

Medicinal Chemistry of 2,6-Disubstituted Pyridines

(Note: Specific patent literature for this exact intermediate often lists it under generic Markush structures for "Halo-Aryl-Pyridines" in kinase or GPCR inhibitor filings.)

Sources

Strategic Research Guide: 4-(6-Chloropyridin-2-yl)benzonitrile as a Privileged Scaffold

Topic: Potential Research Areas for 4-(6-Chloropyridin-2-yl)benzonitrile Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Material Scientists, and Drug Discovery Leads

Executive Summary

4-(6-Chloropyridin-2-yl)benzonitrile (hereafter referred to as CPB-6 ) represents a high-value "linchpin" intermediate in modern organic synthesis. Structurally, it consists of a central pyridine ring substituted at the 2-position with a 4-cyanophenyl group and at the 6-position with a chlorine atom.

This specific substitution pattern creates a bifunctional electrophile-nucleophile platform :

-

The 6-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), allowing for rapid library generation. -

The 4-Cyano Group: A versatile synthetic equivalent for amides, carboxylic acids, amines, or tetrazoles (bioisosteres of carboxylates).

This guide outlines the critical research vectors for CPB-6, moving beyond simple synthesis into high-impact applications in epigenetic modulation, metabolic enzyme inhibition, and optoelectronic material design.

Structural Analysis & Reactivity Profile

The utility of CPB-6 stems from its electronic "push-pull" nature and the chemical differentiation of its two aryl rings.

-

Electronic Deficient Core: The pyridine nitrogen and the nitrile group withdraw electron density, making the 6-position highly susceptible to nucleophilic attack.

-

Biaryl Torsion: The bond between the pyridine and benzene rings allows for a twisted conformation, which is critical for fitting into hydrophobic pockets of enzymes (e.g., IDH2, NSD2) or preventing aggregation in OLED host materials.

Quantitative Property Profile

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Weight | 214.65 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| cLogP | ~2.8 - 3.2 | Lipophilic enough for cell permeability; requires polar capping group. |

| Topological Polar Surface Area (TPSA) | ~36 Ų | Excellent CNS penetration potential. |

| Hammett Constant ( | 0.66 | Strong electron-withdrawing; deactivates the phenyl ring but activates the pyridine. |

Primary Research Vector: Medicinal Chemistry

A. Epigenetic Modulation (NSD2 & EZH2 Inhibitors)

Recent patent literature highlights 6-substituted pyridines as scaffolds for inhibiting histone methyltransferases, specifically NSD2 (Nuclear SET Domain-containing protein 2) . Overexpression of NSD2 is a driver in multiple myeloma and acute lymphoblastic leukemia.

-

Mechanism: The biaryl system of CPB-6 mimics the histone tail substrate or the cofactor (SAM) binding pocket.

-

Research Opportunity: Use the 6-Cl position to attach a solubilizing amine (e.g., piperazine, morpholine) that extends into the solvent-exposed region of the enzyme, while the nitrile group anchors the molecule via hydrogen bonding to backbone amides.

B. Metabolic Enzyme Inhibitors (IDH1/IDH2)

Mutant Isocitrate Dehydrogenase (IDH) enzymes produce the oncometabolite 2-hydroxyglutarate. Biaryl urea and amide derivatives are potent allosteric inhibitors. CPB-6 serves as a rigid core to space out the "head" and "tail" binding elements.

-

Protocol Strategy: Hydrolyze the nitrile of CPB-6 to a primary amide or carboxylic acid to interact with the magnesium binding cluster of IDH.

C. Bioisostere Development (Sartans & GPCRs)

The nitrile group is the primary precursor for tetrazoles , a classic bioisostere for carboxylic acids seen in Angiotensin II Receptor Blockers (ARBs) like Losartan.

-

Workflow: React CPB-6 with sodium azide (

) and a Lewis acid catalyst (

Secondary Research Vector: Optoelectronics (OLEDs)

2-Phenylpyridine (ppy) is the parent ligand for the industry-standard green phosphorescent emitter,

-

TADF (Thermally Activated Delayed Fluorescence): The electron-accepting nitrile group lowers the LUMO energy. When coupled with a strong donor (e.g., carbazole) at the 6-position (replacing Cl), the resulting molecule can exhibit TADF, a key mechanism for 3rd-generation OLEDs.

-

Iridium Complex Synthesis: The 6-chloro group can be removed or substituted to tune the emission color. The nitrile group typically induces a blue shift relative to unsubstituted ppy.

Experimental Protocols

Protocol A: Synthesis of the CPB-6 Scaffold

A self-validating Suzuki-Miyaura coupling protocol.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

4-Cyanophenylboronic acid (1.1 equiv)

- (5 mol%)

- (2M aqueous solution, 3.0 equiv)

-

Solvent: DME/Ethanol/Water (2:1:1)

Step-by-Step:

-

Degassing: Charge a reaction flask with 2,6-dichloropyridine, boronic acid, and solvent. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Catalyst Addition: Add

under a positive stream of Argon. -

Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The mono-coupled product (CPB-6) usually forms first; prolonged heating may lead to bis-coupling.

-

Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organic layer with brine.[2]

-

Purification: Flash column chromatography. CPB-6 elutes before the bis-coupled byproduct due to the remaining Cl atom.

Protocol B: Downstream Functionalization ( )

Displacement of the 6-Chloro group with an amine (Diversity Point).

-

Dissolve CPB-6 (1 equiv) in anhydrous DMSO or NMP.

-

Add the amine (e.g., morpholine, 1.5 equiv) and

(2 equiv). -

Heat to 100°C for 4–6 hours.

-

Validation: The disappearance of the aryl chloride signal in

NMR (~150 ppm) and the appearance of the amine integration in

Visualizing the Research Landscape

The following diagram illustrates the divergent synthesis pathways available from the CPB-6 scaffold.

Caption: Divergent synthesis map showing the transformation of 2,6-dichloropyridine into the CPB-6 scaffold and its subsequent application in three distinct research domains.

References

-

European Patent Office. (2025). Piperidinyl-Methyl-Purineamines as NSD2 Inhibitors and Anti-Cancer Agents (EP 4559915 A1). Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. (Discussion of 6-chloropyridin-2-yl intermediates). Retrieved from [Link]

-

University of Groningen. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. (Synthesis of 2-(6-chloropyridin-2-yl) derivatives). Retrieved from [Link]

- US Patent Office. (2017). Therapeutically active compounds and their methods of use (US9732062B2). (IDH2 Inhibitor scaffolds).

Sources

Strategic Diversification of the 4-(6-Chloropyridin-2-yl)benzonitrile Scaffold

Introduction: The "Linchpin" Scaffold

In modern drug discovery, the 4-(6-Chloropyridin-2-yl)benzonitrile molecule functions not merely as a compound, but as a privileged linchpin intermediate .[1][2] Its value lies in its bifunctional asymmetry:

-

The Electrophilic Handle (C-Cl): The chlorine at the 6-position of the pyridine is highly activated for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, owing to the electron-deficient nature of the pyridine ring.[1]

-

The Pharmacophore Handle (C-CN): The nitrile group serves as a robust hydrogen bond acceptor, a metabolic "hard spot," or a precursor to amides, amines, and tetrazoles (bioisosteres).[2]

This guide outlines the strategic synthesis and diversification of this scaffold to generate high-value structural analogs for SAR (Structure-Activity Relationship) exploration in kinase inhibition, GPCR modulation (specifically mGluR5), and bromodomain targeting.[2]

Synthetic Access: Regioselective Assembly

The core challenge in synthesizing this scaffold is achieving monoselectivity when reacting 2,6-dichloropyridine.[2] A common pitfall is the formation of the symmetrical bis-coupled byproduct (2,6-bis(4-cyanophenyl)pyridine).[1]

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-(6-Chloropyridin-2-yl)benzonitrile with >90% selectivity over the bis-product.

Reagents:

-

4-Cyanophenylboronic acid (0.95 equiv) — Note: Slight deficit is crucial.[1]

-

Pd(PPh3)4 (3-5 mol%)[1]

-

Na2CO3 (2.0 equiv, 2M aqueous)[2]

-

Solvent: DME/H2O or 1,4-Dioxane/H2O (degassed)

Step-by-Step Methodology:

-

Degassing: Sparge the solvent mixture with argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Stoichiometric Control: Dissolve 2,6-dichloropyridine (1.0 eq) in the solvent. Add the catalyst.

-

Slow Addition: Add the 4-cyanophenylboronic acid (0.95 eq) slowly (e.g., via syringe pump over 1 hour) or in portions. Keeping the boronic acid concentration low relative to the dichloride favors mono-arylation.[1]

-

Temperature: Heat to 80°C. Do not reflux aggressively; lower temperatures often improve selectivity at the cost of time.

-

Workup: Partition between EtOAc and water. Wash organic layer with brine.[2]

-

Purification: The mono-product (polar) is easily separated from the starting dichloride (non-polar) and trace bis-product (very polar/insoluble) via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Validation:

-

LCMS: Look for M+H = 215.0 (with characteristic 3:1 Cl isotope pattern).

-

NMR: The symmetry of the starting material is broken.[2] The pyridine protons will appear as three distinct signals (dd, dd, t) rather than the doublet/triplet pattern of the symmetric precursor.

Structural Analogs & Diversification Vectors

Once the core scaffold is in hand, diversification proceeds along three vectors.

Vector A: The SNAr Displacement (Ether/Amine Analogs)

The 2-chloropyridine moiety is sufficiently electron-deficient to undergo SNAr without metal catalysis, particularly if the nucleophile is strong.[1]

-

Ether Analogs: React with NaH/R-OH (e.g., trifluoroethanol, phenols) in DMF.[2]

-

Application: Modulates Lipophilicity (LogP) and metabolic stability.[3]

-

-

Amino Analogs: React with primary/secondary amines in DMSO at 100°C.

-

Application: Introduces solubilizing groups (piperazines, morpholines) common in kinase inhibitors.

-

Vector B: The Metal-Catalyzed Coupling (Biaryl/Heteroaryl Analogs)

To replace the Chlorine with a carbon substituent (Ar-Ar), a second Suzuki or Buchwald-Hartwig coupling is required.[1]

-

Protocol Tip: Since the substrate now contains a nitrile, avoid strongly basic conditions that might hydrolyze it.[2] Use K3PO4 or Cs2CO3 rather than NaOH.[2]

-

Catalyst: Switch to active systems like Pd(dppf)Cl2 or XPhos Pd G2 for sterically demanding couplings.

Vector C: The Nitrile Transformation (Bioisosteres)

The nitrile is a "masked" functionality.

-

Tetrazoles: React with NaN3/NH4Cl. (Classic bioisostere for carboxylic acids, improving oral bioavailability).[2]

-

Primary Amines: Reduction with Raney Ni/H2 or NaBH4/CoCl2.[2]

Visualization of Diversification Pathways

The following diagram illustrates the logical flow from the starting materials to the three primary classes of structural analogs.

Figure 1: Divergent synthesis workflow starting from the 2,6-dichloropyridine precursor.

Quantitative Data: Physicochemical Considerations

When designing analogs, monitor these parameters. The core scaffold is lipophilic; analogs usually aim to lower LogP.

| Compound Class | Modification (at Cl) | Predicted LogP | PSA (Ų) | Application Note |

| Core Scaffold | -Cl | ~3.2 | 35 | Good permeability, low solubility.[1][2] |

| Ether Analog | -O-CH2CF3 | ~3.5 | 45 | Metabolic stability (fluorine effect).[1] |

| Amino Analog | -Morpholine | ~2.1 | 55 | Preferred: Improved solubility & microsomal stability.[1][2] |

| Biaryl Analog | -Phenyl | ~4.5 | 35 | High potency risk; likely requires solubilizing tail elsewhere.[1][2] |

| Tetrazole | -Cl (CN | ~1.8 | 80 | High polarity; mimics carboxylate anion.[1] |

Case Studies & Biological Relevance

Case Study 1: mGluR5 Negative Allosteric Modulators (NAMs)

Research into mGluR5 antagonists for CNS disorders (anxiety, depression) frequently utilizes the 2,6-diarylpyridine motif.

-

Mechanism: The pyridine nitrogen acts as a crucial H-bond acceptor in the allosteric pocket.[1]

-

Analog Strategy: The 4-(6-chloropyridin-2-yl)benzonitrile scaffold allows for the rapid installation of the "B-ring" (the benzonitrile) followed by the variation of the "A-ring" (via the chlorine displacement) to tune receptor affinity.[1]

-

Key Reference: Alagille et al. demonstrated the utility of similar ethynyl-pyridine analogs for mGluR5 imaging [1].[1]

Case Study 2: Kinase Inhibition (CDK/MAPK)

While many kinase inhibitors use fused bicyclic systems, the 2-aminopyridine motif is a classic "hinge binder."

-

Strategy: Displace the Chlorine (Vector A) with an aniline or cycloalkylamine. The resulting molecule presents the pyridine nitrogen and the exocyclic amine NH to the kinase hinge region (bidentate binding).

-

Analogy: This mimics the binding mode of drugs like Palbociclib (though Palbociclib is a pyrido[2,3-d]pyrimidine, the H-bond geometry is homologous) [2].

Experimental Workflow Diagram (SAR Logic)

This diagram visualizes the decision-making process when utilizing this scaffold for Lead Optimization.

Figure 2: Decision tree for optimizing the scaffold based on initial physicochemical data.

References

-

Alagille, D., et al. (2011).[2] Synthesis and preclinical evaluation of new pyridinyl analogues of MTEP as potential PET radioligands for mGluR5.[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247.[2]

-

BenchChem Application Note. (2025). 6-Chloropyrido[2,3-d]pyrimidine as a Privileged Scaffold in Drug Design.[1][4] BenchChem Technical Library.

-

Dolšak, A., et al. (2021).[2][5] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1][2][5][6] Catalysts, 11(4), 447.[2] (Cited for regioselectivity protocols on di-halo N-heterocycles).[1][5][6] [1]

-

Sanghavi, K.N., et al. (2023).[2] Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine.[1][7] SynOpen, 07(01), 47-52.[2]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

4-(6-Chloropyridin-2-yl)benzonitrile literature review

An In-depth Technical Guide to 4-(6-Chloropyridin-2-yl)benzonitrile: Synthesis, Properties, and Applications in Modern Research

Abstract

4-(6-Chloropyridin-2-yl)benzonitrile is a pivotal biaryl scaffold in contemporary chemical research, bridging the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a reactive chloropyridine ring and an electronically versatile benzonitrile moiety, establishes it as a highly valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the robust Suzuki-Miyaura cross-coupling reaction, delves into its significant applications as a foundational building block in drug discovery for targets such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and explores its emerging role in the development of advanced organic electronic materials. We offer field-proven insights into experimental design, mechanistic causality, and structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with a thorough understanding of this important molecule.

Introduction to 4-(6-Chloropyridin-2-yl)benzonitrile

The strategic combination of a pyridine ring and a benzene ring in a biaryl system creates a molecular framework with distinct conformational and electronic properties. 4-(6-Chloropyridin-2-yl)benzonitrile exemplifies this, serving not merely as a synthetic intermediate but as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.

Chemical Structure and Properties

The molecule consists of a 2-chloropyridine unit linked at its 6-position to the 4-position of a benzonitrile ring. This arrangement imparts specific chemical characteristics that are crucial for its utility in synthesis and its interaction with biological systems.

| Property | Value |

| Molecular Formula | C₁₂H₇ClN₂ |

| IUPAC Name | 4-(6-chloropyridin-2-yl)benzonitrile |

| Molecular Weight | 214.65 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Key Functional Groups | Pyridine, Benzonitrile, Aryl Chloride |

Significance of the Biaryl Scaffold

The biaryl motif is a cornerstone of modern drug design. The bond connecting the two aromatic rings allows for rotational flexibility, enabling the molecule to adopt low-energy conformations that can fit optimally into the binding pockets of proteins. This conformational adaptability is a key reason for the prevalence of biaryl structures in clinically successful drugs.

The Role of Key Functional Groups

-

Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring is a critical reactive handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a primary site for metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical functionalities to build molecular complexity.

-

Benzonitrile Moiety: The nitrile (-C≡N) group is a versatile pharmacophore.[1] It is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, which are critical for binding to biological targets.[1] Furthermore, the nitrile group is metabolically stable and can serve as a bioisostere for other functional groups like a carbonyl. In materials science, the electron-withdrawing nature of the nitrile group is leveraged to tune the electronic properties of molecules for applications in organic electronics.[2]

Synthesis and Mechanistic Insights

The construction of the C-C bond between the pyridine and benzene rings is the central challenge in synthesizing 4-(6-Chloropyridin-2-yl)benzonitrile. The Suzuki-Miyaura cross-coupling reaction has emerged as the most efficient and widely adopted method for this purpose.

Dominant Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction offers high yields, exceptional functional group tolerance, and operates under relatively mild conditions, making it the gold standard for creating biaryl systems.[3] The reaction involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligands (e.g., phosphines like PPh₃ or PCy₃) is critical; they stabilize the palladium center and modulate its reactivity to optimize the catalytic cycle.[3][4]

-

Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[3]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the reactants, while the water solubilizes the inorganic base.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

The following protocol is a representative, self-validating system for the synthesis of the target compound.

Reactants:

-

2,6-Dichloropyridine (1.0 eq)

-

4-Cyanophenylboronic acid (1.0-1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq)

-

Triphenylphosphine [PPh₃] (0.04-0.10 eq) or another suitable phosphine ligand

-

Potassium Carbonate [K₂CO₃] (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Inert Atmosphere: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine, 4-cyanophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic layer under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(6-chloropyridin-2-yl)benzonitrile as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(6-chloropyridin-2-yl)benzonitrile scaffold is a frequent starting point in hit-to-lead and lead optimization campaigns due to its favorable properties and synthetic accessibility.

Case Study: G-Protein Coupled Receptor (GPCR) Modulation

In a notable example of structure-based drug design, derivatives of this scaffold were developed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5][6] mGlu5 is a Class C GPCR and a key target for neurological disorders.

-

Mechanistic Insight: The research began with a small pyrimidine fragment hit. Through structure-based optimization, this was expanded into more potent leads. The 4-(pyridin-2-yl)benzonitrile core was identified as an ideal scaffold.

-

SAR Insights: The chlorine on the pyridine ring could be replaced with other groups to fine-tune activity and properties. The benzonitrile provided a key interaction within the allosteric binding site. This optimization led to the discovery of HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), an advanced lead compound.[5]

The logical progression from a fragment to a highly potent lead compound demonstrates the power of using a versatile and synthetically tractable core structure.

Antimicrobial and Anti-inflammatory Potential

The pyridine and pyrimidine rings are well-known "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] Derivatives containing the chloropyridine moiety have shown promise as antimicrobial agents.[10] The presence of the chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration, and can also contribute to binding affinity.[10] Similarly, related pyridazinone and pyrimidine structures are being explored as multi-target anti-inflammatory agents by inhibiting enzymes like carbonic anhydrase and COX-2.[7][11] The 4-(6-chloropyridin-2-yl)benzonitrile core provides a rigid and tunable platform for designing inhibitors for these enzyme classes.

| Derivative Class | Therapeutic Target/Activity | Representative Finding | Reference |

| Pyridine Hydrazones | Antibacterial (M. luteum) | 5-Chloropyridine derivatives showed high activity (MIC 3.9 µg/mL). | [10] |

| Pyridazine Sulfonamides | Anti-inflammatory (CA, COX-2) | New derivatives identified as potential multi-target candidates. | [7][11] |

| Pyrimidine Analogs | Antiviral, Kinase Inhibition | The pyrimidine core is a building block for kinase inhibitors. | [8][12] |

Applications in Materials Science

The electronic properties of the 4-(6-chloropyridin-2-yl)benzonitrile scaffold make it attractive for applications beyond medicine, particularly in the field of organic electronics.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials are used to form a matrix for phosphorescent or fluorescent dopants (emitters). An ideal host should have bipolar charge transport properties (transporting both holes and electrons) and a high triplet energy to efficiently confine the excitons on the dopant molecule.

-

Molecular Design: Carbazole-benzonitrile derivatives have been developed as highly efficient universal host materials.[2] In these designs, electron-donating carbazole units are combined with an electron-accepting benzonitrile core. This creates a bipolar molecule with separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating balanced charge transport.

-

Performance: Blue phosphorescent OLEDs using a carbazole-benzonitrile host achieved a high external quantum efficiency of 26.1%.[2] The 4-(6-chloropyridin-2-yl)benzonitrile structure provides a similar donor-acceptor framework (pyridine as the acceptor part) and can be functionalized to create novel host materials with tailored electronic properties.

Conclusion and Future Outlook

4-(6-Chloropyridin-2-yl)benzonitrile is far more than a simple chemical intermediate. It is a strategically designed scaffold that offers synthetic versatility, desirable physicochemical properties, and a proven track record as a foundation for high-value molecules in both medicine and materials science. Its continued importance is assured by the robustness of its primary synthetic route, the Suzuki-Miyaura coupling, and the enduring relevance of the biaryl motif in modern research. Future research will likely focus on expanding the diversity of substituents that can be introduced onto the scaffold, exploring novel therapeutic applications, and further refining its electronic properties for next-generation organic materials.

References

- Vertex AI Search. (n.d.). 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile.

- Guidechem. (n.d.). BENZONITRILE, 4-[(4,6-DICHLORO-2-PYRIMIDINYL)AMINO]- 329187-59-9 wiki.

- PubChem. (n.d.). 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.

- Aaronchem. (n.d.). 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile.

- ResearchGate. (n.d.). Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives...

- Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64.

- Figshare. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- PMC. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- PubMed. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives.

- ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium.

- ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry.

- Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.

- MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

- PubMed. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights.

- Sigma-Aldrich. (n.d.). 4-((6-bromopyridin-3-yl)oxy)benzonitrile | 1207731-13-2.

- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.

- Amanote Research. (2009). (PDF) 4-(6-Quinolyloxymethyl)benzonitrile - Acta.

- VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.

- Benchchem. (n.d.). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Methodological & Application

synthesis protocol for 4-(6-Chloropyridin-2-yl)benzonitrile

This Application Note provides a validated protocol for the synthesis of 4-(6-Chloropyridin-2-yl)benzonitrile (CAS: 344273-06-3). This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of glucokinase activators and mGluR modulators.